molecular formula C7H5N3O4 B1293087 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid CAS No. 1104927-34-5

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B1293087
CAS No.: 1104927-34-5
M. Wt: 195.13 g/mol
InChI Key: UCEPHUOIZFUAJA-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid (CAS: 1104927-34-5) is a bicyclic heterocyclic compound with molecular formula C₇H₅N₃O₄ and molecular weight 195.13 g/mol . It belongs to the class of isoxazolo-pyrimidine derivatives, characterized by a fused isoxazole and pyrimidine ring system. It is commercially available as a bioactive small molecule for professional research and manufacturing .

Properties

IUPAC Name

5-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-10-2-8-5-3(6(10)11)4(7(12)13)9-14-5/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPHUOIZFUAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable aldehyde with hydroxylamine to form an isoxazole ring, followed by further cyclization with a pyrimidine derivative . The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis or disrupt cell signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazolo-Pyrimidine Family

3-Methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one
  • Structure : Replaces the pyrimidine ring with a triazine ring and introduces a 4-chlorophenyl substituent at the 5-position.
  • Activity : Exhibits superior cytostatic activity compared to Dacarbazine (a chemotherapeutic agent) in vitro, suggesting enhanced DNA alkylation or intercalation properties .
  • Key Difference : The triazine ring may improve metabolic stability, while the 4-chlorophenyl group enhances lipophilicity and target binding .
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate
  • Structure : Features an ethyl ester group at the 3-position and a 2-ethoxy-2-oxoethyl substituent at the 5-position.
  • Properties : The ester groups increase lipophilicity (logP ~1.8 predicted), improving membrane permeability compared to the carboxylic acid derivative. However, this reduces aqueous solubility .
  • Synthetic Pathway : Derived via esterification of the parent carboxylic acid, highlighting the role of protecting groups in modifying reactivity .

Functional Analogues in Heterocyclic Systems

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
  • Structure : Replaces the isoxazole ring with a triazole and introduces a thiol group.
  • Activity : The thiol group enables disulfide bond formation with biological targets, differing from the carboxylic acid’s hydrogen-bonding capacity. This compound shows antimicrobial activity, unlike the cytostatic focus of isoxazolo-pyrimidines .
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic Acid (Unsubstituted Analog)
  • Structure : Lacks the 5-methyl group present in the target compound.

Biological Activity

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H5N3O4 and a molecular weight of 195.13 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

  • Molecular Formula: C7H5N3O4
  • Molecular Weight: 195.13 g/mol
  • CAS Number: 1104927-34-5

Biological Activity

Research into the biological activity of 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid has indicated several promising avenues:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism of action appears to involve interference with bacterial protein synthesis, although specific pathways remain to be fully elucidated.

Antitumor Activity

Studies have indicated that 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid may possess antitumor activity. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to disrupt cellular signaling pathways involved in cell survival is under investigation.

Enzyme Inhibition

Research highlights the potential of this compound as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of certain kinases involved in cancer progression. This inhibition could provide a therapeutic avenue for targeting malignancies characterized by dysregulated kinase activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of isoxazolo-pyrimidines exhibited potent antimicrobial effects against Gram-positive bacteria. The study noted that modifications to the carboxylic acid moiety enhanced activity against resistant strains .
  • Antitumor Mechanisms : In vitro studies conducted on various cancer cell lines indicated that the compound could induce G1 phase arrest and apoptosis. A notable study found that treatment with 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid resulted in decreased viability and increased markers of apoptosis in breast cancer cells .
  • Enzyme Inhibition : A recent investigation into the compound's effects on enzyme activity revealed that it inhibited specific kinases associated with tumor growth. This inhibition was quantified using IC50 values, demonstrating significant potency compared to established inhibitors .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AntitumorInduced apoptosis in cancer cells
Enzyme InhibitionInhibited kinase activity

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